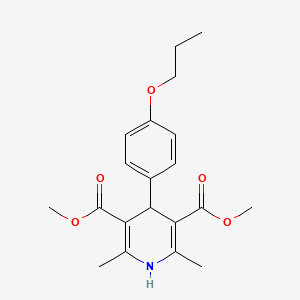![molecular formula C18H17N3O4 B3963928 2-[(4-methoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3963928.png)
2-[(4-methoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide
Vue d'ensemble
Description
2-[(4-methoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-[(4-methoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting certain enzymes and proteins involved in the pathogenesis of various diseases. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit antifungal and antibacterial activities by disrupting the cell wall and membrane of microorganisms. Moreover, this compound has been found to exhibit anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators and pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-methoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide in lab experiments include its high potency and specificity towards certain enzymes and proteins. Moreover, this compound is relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2-[(4-methoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide. One possible direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another possible direction is to explore its potential use in combination with other drugs for the treatment of cancer and other diseases. Moreover, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Applications De Recherche Scientifique
2-[(4-methoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been found to exhibit anti-inflammatory and analgesic effects. Moreover, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-14-2-4-15(5-3-14)24-12-17-21-16(11-25-17)18(22)20-10-13-6-8-19-9-7-13/h2-9,11H,10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBXQRFNTWMVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=CO2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



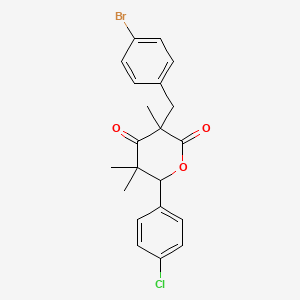
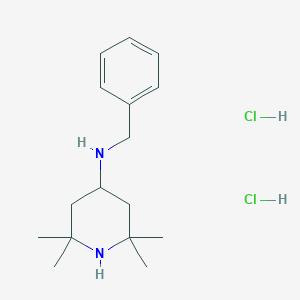
![ethyl 2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3963869.png)


![1-[cyclohexyl(methyl)amino]-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3963899.png)
![3-[3-(2-chloro-4-methylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3963910.png)
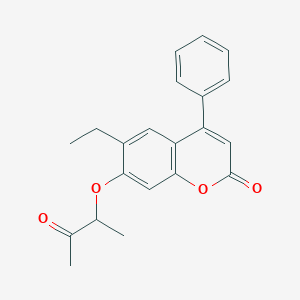

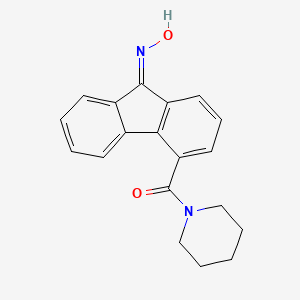

![6-(1,1-dimethylbut-3-en-1-yl)-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B3963937.png)
![N-(4-bromophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B3963950.png)
